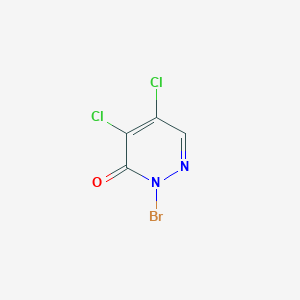
N-Bromo-4,5-dichloro-6-pyridazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Bromo-4,5-dichloro-6-pyridazone is a chemical compound with the molecular formula C4HBrCl2N2O and a molecular weight of 243.87 g/mol It is a derivative of pyridazone, characterized by the presence of bromine and chlorine atoms at specific positions on the pyridazone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Bromo-4,5-dichloro-6-pyridazone can be synthesized through the bromination of 4,5-dichloro-6-pyridazone. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an appropriate solvent, such as acetic acid or chloroform, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction parameters to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Bromo-4,5-dichloro-6-pyridazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of the bromine or chlorine atoms, resulting in different derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce dehalogenated derivatives .
Wissenschaftliche Forschungsanwendungen
N-Bromo-4,5-dichloro-6-pyridazone has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Wirkmechanismus
The mechanism of action of N-Bromo-4,5-dichloro-6-pyridazone involves its interaction with molecular targets through its bromine and chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, affecting their structure and function. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-4,5-dichloro-6-pyridazone: Similar in structure but with a phenyl group instead of a bromine atom.
4,5-Dichloro-6-pyridazone: Lacks the bromine atom present in N-Bromo-4,5-dichloro-6-pyridazone.
Uniqueness
The combination of these halogens allows for a broader range of chemical transformations and interactions with target molecules .
Eigenschaften
CAS-Nummer |
51451-06-0 |
|---|---|
Molekularformel |
C4HBrCl2N2O |
Molekulargewicht |
243.87 g/mol |
IUPAC-Name |
2-bromo-4,5-dichloropyridazin-3-one |
InChI |
InChI=1S/C4HBrCl2N2O/c5-9-4(10)3(7)2(6)1-8-9/h1H |
InChI-Schlüssel |
XHKOHRYNMGDNIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NN(C(=O)C(=C1Cl)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


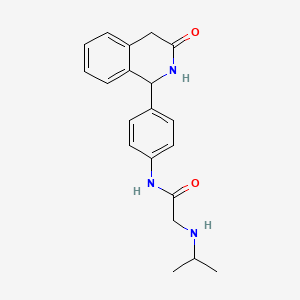

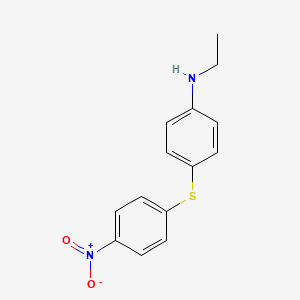
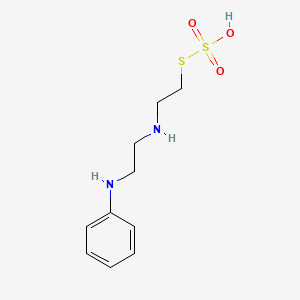
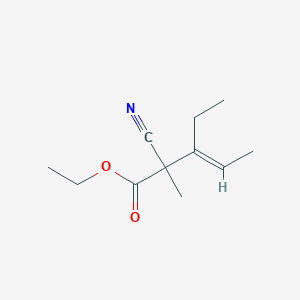
![1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL](/img/structure/B13758769.png)

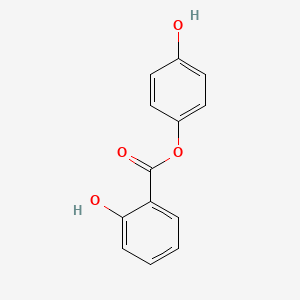
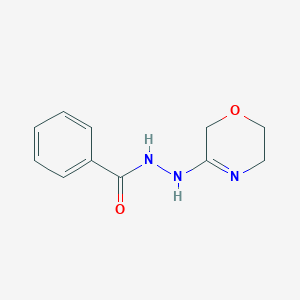
![disodium;2-[1-[2-(carboxylatomethoxy)ethyl]-2-heptyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide](/img/structure/B13758802.png)


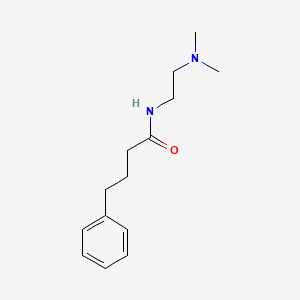
![2-amino-8-cyclopropylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13758821.png)
